Product packaging for 3-Methyl-3-(propan-2-yloxy)azetidine(Cat. No.:)

3-Methyl-3-(propan-2-yloxy)azetidine

Cat. No.: B13532705
M. Wt: 129.20 g/mol
InChI Key: NWNVOVCJWZZWFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-(propan-2-yloxy)azetidine is a chemical compound of interest in medicinal chemistry and drug discovery research as a versatile molecular building block. Azetidine rings are valued as saturated heterocycles that can influence the properties of larger molecules, often serving as key scaffolds or functional components in the design of bioactive compounds . While the specific applications of this exact compound are under investigation, azetidine derivatives demonstrate significant research utility. For instance, analogous structures have been incorporated into molecules designed as partial glucokinase activators for researching potential treatments for Type 2 diabetes . Other azetidinecarboxylic acid derivatives have been explored for their potential as immunosuppressive agents or for the treatment of conditions like autoimmune diseases and for preventing organ transplant rejection . The structural motif of incorporating a propan-2-yloxy (isopropoxy) group, as seen in this compound, is a common feature in drug discovery to fine-tune a molecule's lipophilicity and metabolic stability . Researchers may utilize this specific compound as a synthetic intermediate or precursor in developing novel therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO B13532705 3-Methyl-3-(propan-2-yloxy)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3-methyl-3-propan-2-yloxyazetidine

InChI

InChI=1S/C7H15NO/c1-6(2)9-7(3)4-8-5-7/h6,8H,4-5H2,1-3H3

InChI Key

NWNVOVCJWZZWFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1(CNC1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methyl 3 Propan 2 Yloxy Azetidine and Its Derivatives

Historical Context of Azetidine (B1206935) Ring Formation Strategies

The history of azetidine synthesis dates back to the early 20th century, with initial methods often resulting in low yields. jmchemsci.comorgsyn.org Early strategies for the formation of the four-membered nitrogen-containing ring primarily involved the cyclization of 3-bromopropylamine (B98683) with potassium hydroxide. orgsyn.org Another historical approach involved the cleavage of 1-p-toluenesulfonylazetidine using sodium in refluxing 1-pentanol (B3423595) or in liquid ammonia. orgsyn.org Over the years, significant advancements have been made, moving from these relatively harsh and low-yielding methods to more efficient and versatile synthetic routes. These foundational methods, while not always practical for complex molecules, laid the groundwork for the development of the sophisticated techniques used today for synthesizing substituted azetidines.

Cyclization Approaches to the Azetidine Core

Cyclization reactions are a cornerstone of azetidine synthesis, providing a direct means to construct the strained four-membered ring. These methods can be broadly categorized into those forming a carbon-nitrogen bond and those forming a carbon-carbon bond to close the ring.

Intramolecular Nucleophilic Substitution Reactions

Intramolecular nucleophilic substitution remains a widely employed and effective strategy for the synthesis of the azetidine ring. This approach typically involves the cyclization of a γ-amino alcohol or a related derivative bearing a leaving group at the 3-position. For the synthesis of 3-Methyl-3-(propan-2-yloxy)azetidine, a plausible retrosynthetic analysis would involve a precursor such as 1-amino-2-methyl-2-(propan-2-yloxy)propan-3-ol, which upon activation of the terminal hydroxyl group, could undergo intramolecular cyclization.

Modern variations of this method offer improved efficiency and substrate scope. For instance, the use of a non-nucleophilic base in a hot organic solvent, with a controlled amount of water, has been shown to promote the formation of the azetidine ring from appropriate propane (B168953) derivatives with leaving groups at the 1 and 3 positions. google.com Another advanced tactic involves the intermolecular C-H amination of bromoalkanes to introduce the nitrogen atom, followed by an intramolecular alkylation to form the azetidine ring. nsf.gov

Precursor TypeLeaving GroupTypical ReagentsReference
3-Amino-1-propanol derivativesHalogen, TosylateBase (e.g., KOH, NaH) orgsyn.org
γ-Amino halidesHalogenBase nsf.gov
N-protected 3-amino-1-propanolsMesylate, TriflateBase google.com

Carbon-Carbon Bond Formation Cyclizations

While less common than C-N bond forming cyclizations for azetidine synthesis, intramolecular carbon-carbon bond formation can also be a viable strategy, particularly for constructing highly substituted or fused azetidine systems. These reactions often involve the cyclization of a nitrogen-containing substrate with reactive functionalities at appropriate positions to enable ring closure. For instance, radical cyclizations or transition-metal-catalyzed reactions could be envisioned for the formation of the azetidine ring, although their application to the direct synthesis of simple 3-substituted azetidines is less prevalent. The development of new catalytic systems continues to expand the possibilities for C-C bond-forming cyclizations in heterocyclic synthesis. medwinpublishers.com

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions offer a powerful and often stereocontrolled route to the azetidine core, constructing the ring in a single step from acyclic precursors.

Photocycloaddition Strategies

[2+2] Photocycloadditions, such as the Paternò–Büchi reaction, have an aza analogue that can be utilized for the synthesis of azetidines. wikipedia.org This reaction involves the photochemical cycloaddition of an imine and an alkene to form the four-membered ring. The regioselectivity and stereoselectivity of these reactions can often be controlled by the nature of the substituents on the reacting partners. While not as commonly used as cyclization methods for simple azetidines, photocycloaddition can be a powerful tool for accessing complex and polycyclic azetidine-containing structures.

Multicomponent Reactions for Azetidine Scaffolds

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not prominently described, the general principles of MCRs can be applied to the construction of highly substituted azetidines. For example, a reaction involving an amine, an aldehyde, and a suitable three-carbon component with leaving groups could potentially be designed to assemble the azetidine ring in a convergent manner. The development of novel MCRs for the synthesis of saturated heterocycles is an active area of research with the potential to streamline the synthesis of complex azetidine derivatives.

Ring Expansion and Contraction Rearrangements in Azetidine Synthesis

Ring-size manipulation of existing cyclic structures offers a powerful pathway to access strained ring systems that are otherwise difficult to synthesize. nih.govchemrxiv.org This approach is particularly relevant for azetidine synthesis, where the expansion of three-membered rings or contraction of five-membered rings can be strategically employed.

The one-carbon homologation of readily available aziridines represents an attractive and increasingly utilized strategy for the asymmetric synthesis of azetidines. nih.govacs.org This transformation typically involves the reaction of an aziridine (B145994) with a carbene or carbene equivalent, which generates a reactive aziridinium (B1262131) ylide intermediate. This intermediate can then undergo a organic-chemistry.orgnih.gov-Stevens rearrangement to furnish the ring-expanded azetidine product. nih.govacs.org

A significant challenge in this methodology is controlling the fate of the highly reactive aziridinium ylide, which can also undergo competing pathways such as cheletropic extrusion of an olefin. nih.govacs.org However, recent advancements have demonstrated that catalyst control can effectively steer the reaction towards the desired ring-expansion pathway. For instance, engineered 'carbene transferase' enzymes, derived from cytochrome P450, have been shown to catalyze the one-carbon ring expansion of aziridines with exceptional enantioselectivity (99:1 er) and effectively suppress the competing cheletropic extrusion. nih.govacs.org This biocatalytic approach highlights a promising new direction for accessing chiral azetidines from aziridine precursors. nih.gov

In addition to biocatalysis, transition metal catalysis, particularly with rhodium complexes, has been employed to facilitate the [3+1] ring expansion of specialized aziridines, such as methylene (B1212753) aziridines, with rhodium-bound carbenes. nih.gov This method provides highly substituted methylene azetidines with excellent yield and stereoselectivity, proceeding through a proposed ring-opening/ring-closing cascade mechanism. nih.gov

Methodology Catalyst/Reagent Key Intermediate Advantages Challenges
Biocatalytic Ring ExpansionEngineered Cytochrome P450Aziridinium YlideHigh enantioselectivity, suppresses side reactions. nih.govacs.orgEnzyme engineering and optimization required.
Rhodium-Catalyzed [3+1] ExpansionDirhodium Catalysts / Diazo compoundsAziridinium YlideHigh yield and stereoselectivity for specific substrates. nih.govSubstrate scope may be limited to activated aziridines.
Thermal IsomerizationHeat (e.g., DMSO at 70 °C)N/ACan convert kinetically favored aziridines to thermodynamic azetidine products. rsc.orgRequires specific substitution patterns; potential for side reactions.

Metal-Catalyzed and Organocatalytic Approaches to Azetidine Formation

Transition-metal catalysis has revolutionized the synthesis of N-heterocycles, and azetidine formation is no exception. Catalytic methods offer mild, efficient, and selective routes to these strained rings, often through intramolecular cyclization or intermolecular cycloaddition strategies. rsc.orgorganic-chemistry.org

Copper catalysis is a versatile and cost-effective tool for azetidine synthesis. organic-chemistry.org Copper-catalyzed multicomponent reactions, for example, can produce functionalized azetidine derivatives from readily available terminal alkynes, sulfonyl azides, and carbodiimides under mild, base-free conditions. organic-chemistry.org Another innovative approach involves the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.govresearchgate.net This [3+1] cyclization proceeds via the generation of an α-aminoalkyl radical, which is trapped by the alkyne to form a vinyl radical. A subsequent tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization cascade yields the azetidine ring. nih.govresearchgate.net This method is notable for its ability to construct azetidine scaffolds with vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov

Furthermore, copper(I) catalysts have been used in the skeletal rearrangement of O-propargylic oximes to generate azetidine nitrones. acs.org The proposed mechanism involves a complex cascade including a nih.govnih.gov-rearrangement and a 4π-electrocyclization. acs.org Copper(II) triflate has also been shown to catalyze the direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometallic reagents to rapidly generate bis-functionalized azetidines. arkat-usa.orgorganic-chemistry.org

Reaction Type Catalyst System Substrates Key Features
Photo-induced Radical AnnulationCopper(I) salt / LightAliphatic amines, Alkynes[3+1] radical cascade; forms quaternary centers. nih.govresearchgate.net
Multicomponent ReactionCopper(I) saltTerminal alkynes, Sulfonyl azides, CarbodiimidesForms highly functionalized azetidines. organic-chemistry.org
Rearrangement of O-propargylic oximesCopper(I) salt / 2-aminopyridineO-propargylic oximesTandem nih.govnih.gov-rearrangement and electrocyclization. acs.org
Alkylation of ABBCu(OTf)₂1-Azabicyclo[1.1.0]butane, Organometallic reagentsRapid access to bis-functionalized azetidines. arkat-usa.orgorganic-chemistry.org

Rhodium catalysts are particularly powerful for facilitating C-H amination reactions, providing a direct route to azetidines from acyclic precursors containing C-H bonds at the γ-position relative to a nitrogen atom. researchgate.netnsf.gov Dirhodium tetracarboxylate complexes, such as Rh₂(esp)₂, are effective in generating rhodium-nitrenoid intermediates from sulfamate (B1201201) esters. researchgate.net These intermediates can then undergo intramolecular C-H insertion to form the azetidine ring. researchgate.net This methodology has proven effective for the intermolecular C-H amination of alkyl bromides, followed by intramolecular cyclization to yield azetidines and other saturated azacycles. nsf.gov A key advantage of this approach is its high regio- and stereoselectivity. nsf.gov

As mentioned previously (Section 2.4.1), rhodium catalysts are also instrumental in the [3+1] ring expansion of methylene aziridines with diazo compounds to form highly substituted methylene azetidines. nih.gov This reaction proceeds with high stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov

Palladium and nickel catalysts are mainstays of modern organic synthesis, particularly for cross-coupling and C-H activation reactions that can be adapted for azetidine synthesis. organic-chemistry.orgnih.gov

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for forming azetidine rings. organic-chemistry.orgacs.org By using a picolinamide (B142947) (PA) directing group on the amine substrate, palladium(II) catalysts can selectively activate a γ-C-H bond, leading to the formation of a C-N bond through a proposed Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.orgacs.org This approach is characterized by its use of low catalyst loadings, inexpensive reagents, and the ability to functionalize otherwise inert C-H bonds. organic-chemistry.orgacs.org This strategy has been successfully applied to synthesize a variety of azetidines, including complex polycyclic and azabicyclic scaffolds. acs.org

Nickel catalysis offers a complementary and often more earth-abundant alternative to palladium. calstate.edu Nickel-catalyzed cross-coupling reactions are effective for creating substituted azetidines. For example, a highly regioselective nickel-catalyzed cross-coupling of aliphatic organozinc reagents with an aziridine bearing a tethered thiophenyl group has been developed. nih.gov Subsequent activation and cyclization yield enantiomerically pure 2-alkyl azetidines. nih.gov Nickel catalysts also facilitate the Suzuki Csp²-Csp³ cross-coupling of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids, providing access to azetidines containing all-carbon quaternary centers. organic-chemistry.org

Metal Reaction Type Catalyst/Reagents Key Substrates Notable Outcome
PalladiumIntramolecular γ-C(sp³)-H AminationPd(OAc)₂ / Picolinamide directing groupAmines with accessible γ-C-H bondsHigh diastereoselectivity; functionalization of unactivated C-H bonds. organic-chemistry.orgacs.orgacs.org
NickelCross-Coupling / CyclizationNi catalyst / Organozinc reagentsThiophenyl-tethered aziridinesSynthesis of enantiomerically pure 2-alkyl azetidines. nih.gov
NickelSuzuki Cross-CouplingNi catalyst / Boronic acids1-Azabicyclo[1.1.0]butaneFormation of all-carbon quaternary centers. organic-chemistry.org

Gold catalysis has emerged as a unique tool for activating alkynes and facilitating novel cyclization cascades. researchgate.netnih.gov In the context of azetidine synthesis, gold(I) catalysts enable the intramolecular oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This reaction proceeds through the formation of a reactive α-oxo gold carbene intermediate via intermolecular oxidation of the terminal alkyne, which then undergoes intramolecular N-H insertion to stereoselectively form chiral azetidin-3-ones. nih.gov

Gold catalysts also promote rearrangements of N-sulfonylated azetidine derivatives bearing alkyne functionalities. researchgate.net These reactions can lead to ring-expanded products like azepines through the formation of bicyclic vinyl-ammonium gold intermediates, demonstrating the versatility of gold catalysis in manipulating strained-ring systems. researchgate.net

Stereoselective and Enantioselective Synthesis of Azetidines

The construction of stereochemically defined azetidines, especially those with quaternary centers like this compound, is a significant synthetic challenge. Stereoselective and enantioselective methods are paramount for producing single enantiomers, which is often crucial for biological applications. These strategies typically rely on the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

Chiral Auxiliaries and Ligand Design in Asymmetric Synthesis

Chiral auxiliaries are recoverable chemical entities that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org In azetidine synthesis, auxiliaries can be attached to the nitrogen atom or to a substituent on the acyclic precursor to control the stereochemistry during the ring-closing step.

Prominent examples of chiral auxiliaries used in asymmetric synthesis include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine. wikipedia.org For instance, an acyclic precursor functionalized with an Evans oxazolidinone can undergo diastereoselective alkylation or aldol (B89426) reactions to set stereocenters that will become part of the final azetidine ring. researchgate.net (S)-1-Phenylethylamine has also been effectively used as both a chiral auxiliary and a nitrogen source in the synthesis of chiral azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org

Beyond auxiliaries, the design of chiral ligands for metal-catalyzed reactions has opened new avenues for enantioselective azetidine synthesis. A notable example is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the difunctionalization of the azetine ring, creating two new stereogenic centers with high levels of enantioselectivity and diastereoselectivity, controlled by a chiral bisphosphine ligand. acs.org Such catalytic enantioselective approaches are highly efficient and atom-economical.

MethodologyChiral Control ElementKey FeaturesReference
Auxiliary-Controlled Cyclization(S)-1-Phenylethylamine, Evans Oxazolidinones, CamphorsultamAuxiliary is temporarily attached to the precursor to direct stereochemistry during ring formation. Stoichiometric use of the chiral source. wikipedia.orgrsc.org
Catalytic Asymmetric SynthesisChiral ligands (e.g., bisphosphines) with metal catalysts (e.g., Copper, Rhodium)Substoichiometric amounts of a chiral ligand complexed to a metal catalyst create a chiral environment for the reaction. High efficiency and enantioselectivity. acs.orgnih.gov
Strain-Release FunctionalizationChiral sulfinamides (e.g., (S)-Ellman's Sulfinamide)Uses chiral precursors to generate enantiopure 1-azabicyclobutanes (ABBs), which undergo stereospecific ring-opening. chemrxiv.org

Diastereoselective Control in Ring Formation

Diastereoselective control is crucial when forming azetidine rings that contain multiple stereocenters. The relative stereochemistry of substituents is often established during the key ring-forming cyclization step. Intramolecular nucleophilic substitution is a common strategy, where the stereochemistry of the open-chain precursor directly translates to the cyclic product. researchgate.net

For example, the synthesis of 2-arylazetidines can be achieved with high diastereoselectivity through a kinetically controlled reaction. acs.org In these cases, the formation of the strained four-membered azetidine ring is favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific, often low-temperature, conditions. researchgate.netacs.org The choice of solvent and base can significantly influence the diastereomeric ratio of the product.

Another powerful approach involves the [3+1] ring expansion of strained bicyclic methylene aziridines with rhodium-bound carbenes. This method can generate highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov The reaction proceeds through a cascade that allows for the creation of vicinal tertiary-quaternary stereocenters, a feature highly relevant to the synthesis of derivatives of this compound. nih.gov

Mechanistic Studies on Stereocontrol

Understanding the mechanism by which stereocontrol is achieved is vital for optimizing existing methods and designing new ones. Computational studies, particularly using density functional theory (DFT), have provided significant insights into the transition states of azetidine-forming reactions. researchgate.net

Mechanistic investigations into the diastereoselective synthesis of 2-arylazetidines have revealed that the reaction is kinetically controlled. researchgate.net DFT calculations have shown that the transition state leading to the four-membered azetidine ring is energetically more favorable than the one leading to the five-membered pyrrolidine ring, providing a quantum chemical explanation that aligns with Baldwin's rules for ring closure. researchgate.netacs.org These studies can quantify the energy differences between competing pathways, explaining the observed product ratios and guiding the selection of reaction conditions to enhance selectivity. researchgate.net

Similarly, mechanistic work on the lithiation of N-Boc aziridines has shed light on factors affecting regioselectivity, which is crucial for subsequent functionalization and stereocontrolled synthesis of complex amino alcohols. bris.ac.uk

Functional Group Transformations and Derivatization on Existing Azetidine Rings

Once the core azetidine ring is synthesized, subsequent functionalization is often necessary to arrive at the final target molecule. These transformations can involve modifying existing functional groups or introducing new ones at specific positions on the ring.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the carbonyl group in azetidin-2-ones (β-lactams) is a fundamental and widely used method for accessing the azetidine scaffold. magtech.com.cn β-Lactams are readily available through well-established methods like the Staudinger ketene-imine cycloaddition. mdpi.com However, the reduction step requires careful selection of reagents to avoid unwanted side reactions.

The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can be unpredictable. While it can successfully reduce the amide carbonyl to a methylene group, it can also lead to cleavage of the C2-N1 bond, resulting in the formation of γ-amino alcohols instead of the desired azetidine. acs.org This outcome is particularly prevalent for β-lactams with electron-withdrawing N-substituents. acs.org

To overcome this limitation, more specific reducing agents have been developed. Hydroalanes, for example, have been shown to be effective for the clean reduction of β-lactams to azetidines without significant ring cleavage. acs.org This chemoselectivity makes them valuable reagents for this transformation.

Reducing AgentPrimary ProductPotential Side ProductCommentsReference
Lithium Aluminum Hydride (LiAlH₄)Azetidineγ-Amino alcohol (from ring cleavage)Outcome is highly substrate-dependent, particularly on the N-substituent. acs.org
Hydroalanes (e.g., AlH₃)AzetidineMinimal ring cleavageOffers higher chemoselectivity for the desired reduction over ring opening. acs.org
Borane (B79455) (BH₃) ComplexesAzetidineVariableEffectiveness can vary based on the specific borane complex and substrate. magtech.com.cn

Functionalization at Specific Ring Positions

Introducing substituents at specific positions on a pre-formed azetidine ring is a versatile strategy for creating molecular diversity. This is particularly relevant for synthesizing analogs of this compound, which requires functionalization at the C3 position.

One powerful method is the strain-release functionalization of 1-azabicyclobutanes (ABBs). These highly strained precursors can be synthesized in enantiopure form and react with a wide range of nucleophiles (including alcohols, anilines, and Grignard reagents) to stereospecifically deliver C3-substituted azetidines. chemrxiv.org This modular approach allows for the rapid generation of diverse azetidine libraries. chemrxiv.orgchemrxiv.org

Another strategy involves the synthesis of 3-bromo-substituted azetidines, which can then serve as electrophilic partners for various nucleophiles, enabling the introduction of alkoxy, cyano, or phenoxy groups at the C3 position. rsc.orgacs.org Furthermore, the introduction of a 3-aminoazetidine (3-AAz) moiety into peptide structures not only facilitates macrocyclization but also provides a handle for late-stage functionalization at the azetidine nitrogen via substitution or click chemistry. researchgate.netnih.gov These methods provide robust pathways for accessing a wide array of functionalized azetidine derivatives. researchgate.net

Modification of Propan-2-yloxy and Methyl Substituents

The synthetic versatility of this compound is significantly enhanced by the potential for chemical modification of its key substituents: the propan-2-yloxy (isopropoxy) group and the methyl group at the C3 position. These transformations allow for the introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives with tailored properties. While direct literature on the modification of this specific compound is limited, established synthetic methodologies for analogous structures provide a clear framework for potential transformations.

Modification of the Propan-2-yloxy Group

The isopropoxy substituent at the C3 position can be chemically altered, primarily through ether cleavage or transetherification reactions.

Ether Cleavage to Form 3-Hydroxy-3-methylazetidine

A primary transformation of the propan-2-yloxy group is its cleavage to yield the corresponding tertiary alcohol, 3-hydroxy-3-methylazetidine. This hydroxylated derivative serves as a crucial intermediate, opening pathways to a variety of other functional groups through esterification, etherification, or substitution reactions. Given the sterically hindered nature of the tertiary ether, harsh reaction conditions are typically required for this cleavage.

Standard methods for the cleavage of sterically hindered ethers, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or Lewis acids like boron tribromide (BBr₃), are expected to be effective. The choice of reagent would depend on the compatibility of other functional groups present on the azetidine ring, particularly the nitrogen-protecting group.

Transformation Reagents Product Potential Subsequent Reactions
Ether CleavageBBr₃, HBr, HI3-Hydroxy-3-methylazetidineEsterification, Etherification, Halogenation

Transetherification

Transetherification offers a route to replace the isopropoxy group with other alkoxy or aryloxy moieties directly, without proceeding through the hydroxyl intermediate. This can be particularly useful for synthesizing a library of ether derivatives. Acid or metal-catalyzed conditions are typically employed for such transformations. For instance, reacting this compound with a different alcohol in the presence of a suitable catalyst could yield a new 3-alkoxy-3-methylazetidine derivative.

Modification of the Methyl Substituent

The functionalization of the C3-methyl group represents a more challenging yet highly valuable transformation. This is due to the inherent inertness of C(sp³)–H bonds in unactivated methyl groups. However, recent advancements in C–H activation and functionalization provide plausible strategies for modifying this position.

Oxidative Functionalization

Modern catalytic methods allow for the site-selective oxidation of C(sp³)–H bonds. Such an approach could potentially convert the methyl group into a hydroxymethyl or carboxyl group. For example, employing a manganese-based catalyst system, which has been shown to hydroxylate strong methylene C(sp³)–H bonds, could be adapted for the oxidation of this methyl group. nih.gov This would lead to the formation of a primary alcohol, which could be further oxidized to an aldehyde or a carboxylic acid, providing a handle for a wide range of subsequent chemical modifications.

Direct C–H Functionalization and Alkylation

The direct replacement of a hydrogen atom on the methyl group with another substituent is a powerful tool for derivatization. While challenging, strategies involving radical-based reactions or transition-metal-catalyzed C–H activation could be envisioned. For instance, late-stage oxidative C(sp³)–H methylation has been demonstrated on complex molecules, proceeding through a hydroxylated intermediate. nih.gov This suggests that the methyl group could potentially be converted to an ethyl group or other alkyl chains.

Furthermore, research into the undirected methylation of unactivated C(sp³)–H bonds using nickel catalysis offers another potential avenue. nih.gov Although the functionalization of a methyl group on a quaternary carbon remains a significant synthetic hurdle, these emerging technologies pave the way for future exploration. scispace.com The selective functionalization of methyl groups in complex natural products has been shown to enable diverse transformations, including substitution, elimination, and integration into the molecular skeleton. nih.gov

Transformation Potential Methodology Intermediate/Product
HydroxylationCatalytic C–H Oxidation3-(Hydroxymethyl)-3-(propan-2-yloxy)azetidine
CarboxylationTwo-step Oxidation (Hydroxylation then Oxidation)3-(Propan-2-yloxy)azetidine-3-carboxylic acid
AlkylationLate-stage Oxidative C–H Methylation3-Ethyl-3-(propan-2-yloxy)azetidine

These potential modifications of the propan-2-yloxy and methyl substituents underscore the utility of this compound as a versatile building block for the synthesis of novel and structurally diverse azetidine derivatives.

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 3 Propan 2 Yloxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

Ring-opening reactions are a hallmark of azetidine chemistry, providing a pathway to synthesize highly functionalized linear amines. nih.gov These transformations are primarily driven by the release of inherent ring strain.

Strain-Release Driven Reactivity

Azetidines, as four-membered heterocycles, possess significant ring strain, estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This substantial strain energy is the thermodynamic driving force for reactions that lead to the cleavage of the C-N bonds of the ring. researchgate.netnih.gov Consequently, under appropriate conditions, the azetidine ring can be opened to relieve this strain, a characteristic that defines much of its chemical reactivity. bris.ac.ukrsc.org This makes the azetidine scaffold a useful synthetic intermediate that can be readily converted into more complex acyclic structures.

Nucleophilic and Electrophilic Ring Opening Pathways

The azetidine ring of 3-Methyl-3-(propan-2-yloxy)azetidine can be opened through several pathways, most notably via nucleophilic attack on an activated form of the molecule.

Nucleophilic Ring Opening: The direct attack of a nucleophile on a neutral azetidine ring is generally difficult due to the low electrophilicity of the ring carbons. Therefore, activation of the ring is typically required. This is most commonly achieved by protonation or alkylation of the azetidine nitrogen to form a positively charged azetidinium ion. nih.govresearchgate.net This quaternization of the nitrogen atom significantly increases the electrophilicity of the adjacent ring carbons (C2 and C4), making them susceptible to nucleophilic attack in an SN2-type reaction. nih.gov A wide range of nucleophiles, including halides, alkoxides, azide (B81097) anions, and amines, can be employed to open the azetidinium ring, leading to the formation of γ-substituted propylamines. researchgate.netorganic-chemistry.org

Electrophilic Ring Opening: While less common for simple azetidines, electrophilic activation can also facilitate ring-opening. This can involve the coordination of a Lewis acid to the nitrogen atom, which polarizes the C-N bonds and prepares the ring for cleavage. In some contexts, electrophilic reagents can react at the nitrogen, leading to intermediates that subsequently rearrange or are opened by a nucleophile. For instance, treatment of N-H azetidines with electrophiles can lead to the formation of carbocation intermediates, particularly when the C3 position is substituted to stabilize such a charge, which can then be trapped by nucleophiles. chemrxiv.org

Chemo- and Regioselectivity in Ring-Opening Processes

When the azetidinium ion derived from this compound undergoes nucleophilic ring-opening, the nucleophile can theoretically attack either the C2 or C4 position. The outcome of this attack, or the regioselectivity, is governed by a combination of steric and electronic factors. organic-chemistry.org

Reactions Involving the Azetidine Nitrogen Atom

The secondary amine nitrogen in this compound is a key center of reactivity, functioning as both a nucleophile and a base. Its lone pair of electrons can be readily functionalized or can participate in modulating the reactivity of the entire molecule.

N-Functionalization and Protecting Group Strategies

As a secondary amine, the nitrogen atom of this compound is nucleophilic and can react with a variety of electrophiles. Common N-functionalization reactions include:

Alkylation: Reaction with alkyl halides to form N-alkylated tertiary azetidines.

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl azetidines (amides).

Sulfonylation: Reaction with sulfonyl chlorides to yield N-sulfonyl azetidines.

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent it from undergoing undesired reactions. libretexts.org A protecting group masks the nucleophilicity of the amine and can be removed later in the synthetic sequence. organic-chemistry.orgoup.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the mildness of the conditions required for its removal. Common protecting groups for azetidines are summarized in the table below.

Protecting GroupAbbreviationIntroduction ReagentRemoval Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., trifluoroacetic acid, HCl)
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C)
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)
2-NitrobenzenesulfonylNosyl2-Nitrobenzenesulfonyl chlorideThiolates (e.g., thiophenol) and base
Benzhydryl (Diphenylmethyl)BhDiphenylmethyl bromideHydrogenolysis or strong acid

These groups are typically introduced under basic conditions and are chosen based on an orthogonal strategy, where one protecting group can be removed selectively in the presence of others. organic-chemistry.orgresearchgate.netnih.gov

Role of Nitrogen in Reactivity Modulation

The nitrogen atom is central to the chemical behavior of the azetidine ring. Its basicity and nucleophilicity are key to its function, but these properties can be tuned by the substituent attached to it. mdpi.com

The lone pair of electrons on the nitrogen is fundamental to the ring-opening reactions discussed previously. Protonation or alkylation at this site is the activating step for nucleophilic attack. nih.gov The basicity of the nitrogen, quantified by its pKₐ, is a critical factor determining the ease of this activation. nih.gov

Transformations of the Propan-2-yloxy Group

The propan-2-yloxy group, an ether linkage at a tertiary carbon, presents a distinct site for chemical reactions, primarily involving the cleavage of the C-O bond.

The cleavage of the ether bond in this compound is a characteristic reaction, typically requiring strong acids. masterorganicchemistry.comlibretexts.org This transformation follows standard mechanisms for acid-catalyzed ether cleavage. The process begins with the protonation of the ether oxygen atom, converting the alkoxy group into a better leaving group (an alcohol). masterorganicchemistry.com

Given that the ether is attached to a tertiary carbon (C3 of the azetidine ring), the subsequent cleavage is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. libretexts.orgopenstax.org This pathway involves the departure of propan-2-ol to form a stable tertiary carbocation intermediate at the C3 position. A nucleophile, such as a halide ion from the acid (e.g., I⁻ from HI or Br⁻ from HBr), then attacks the carbocation to yield the final product. libretexts.org The alternative SN2 pathway is disfavored due to the steric hindrance at the tertiary carbon center. openstax.org

The general reaction can be summarized as:

This compound + HX → 3-Halo-3-methylazetidine + Propan-2-ol

If an excess of the hydrohalic acid is used, the propan-2-ol formed can be further converted into the corresponding isopropyl halide. libretexts.org

Table 1: Predicted Outcomes of Ether Cleavage Reactions
ReagentProposed MechanismPrimary Azetidine ProductBy-product(s)
HBr (conc.)SN13-Bromo-3-methylazetidinePropan-2-ol
HI (conc.)SN13-Iodo-3-methylazetidinePropan-2-ol
BBr3 (Lewis Acid)Lewis acid-mediated cleavage3-Bromo-3-methylazetidineTriisopropoxyborane (intermediate)

Steric Hindrance : The bulky propan-2-yloxy group can sterically hinder the approach of nucleophiles to the azetidine ring carbons, potentially slowing down ring-opening reactions that rely on external nucleophilic attack at C2 or C4.

Electronic Effects : As an electron-donating group, the propan-2-yloxy substituent can influence the electronic properties of the ring. It may stabilize the azetidine ring to some extent, but this effect is generally secondary to the dominant reactivity imparted by the ring strain. rsc.org In acid-catalyzed ring-opening, protonation of the ring nitrogen is a key step. nih.gov The electronic nature of the C3 substituents can modulate the basicity of the nitrogen atom and the stability of any cationic intermediates formed during C-N bond cleavage.

Reactivity of the Methyl Group and Other Alkyl Substituents

The methyl group at the C3 position is a simple alkyl substituent and is generally considered unreactive under most conditions. Its primary role is steric, contributing to the bulk at the C3 position alongside the propan-2-yloxy group. This combined steric hindrance can influence the regioselectivity of reactions involving the azetidine ring. While direct functionalization of such an unactivated C(sp³)-H bond is challenging, modern synthetic methods involving radical or transition-metal-catalyzed C-H activation could potentially achieve this, though specific examples for this compound are not documented. rsc.org

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms of azetidines is crucial for controlling their transformations and designing new synthetic routes. Mechanistic studies often involve a combination of experimental and computational methods.

Radical chemistry offers unique pathways for the synthesis and functionalization of azetidines. These reactions often leverage the ring strain of related precursors. A notable strategy involves the concept of radical strain-release (RSR), where highly strained molecules like azabicyclo[1.1.0]butanes (ABBs) react with radical intermediates to generate functionalized azetidines. chemrxiv.orgresearchgate.net

In a typical photocatalytic RSR process, a photosensitizer absorbs visible light and transfers energy to a precursor (e.g., a sulfonylimine), causing the homolytic cleavage of a bond (like an N-S bond) to generate radicals. chemrxiv.org These radicals are then intercepted by the strained ABB, leading to ring-opening and the formation of a more stable azetidinyl radical, which is then trapped to yield the final product. chemrxiv.orgresearchgate.net Another approach involves the copper-catalyzed anti-Baldwin radical 4-exo-dig cyclization of ynamides to construct the azetidine ring, demonstrating that radical processes can provide controlled access to four-membered heterocycles. nih.gov

Table 2: Examples of Radical Reactions in Azetidine Chemistry
Reaction TypeKey Intermediate(s)DescriptionReference
Radical Strain-Release (RSR)Iminyl radical, Azetidinyl radicalA radical adds to a strained precursor like azabicyclo[1.1.0]butane, causing ring-opening to form a substituted azetidine. chemrxiv.orgresearchgate.net
Radical 4-exo-dig CyclizationAlkyl radical, Vinyl radicalAn intramolecular cyclization where a radical attacks an alkyne to form the four-membered azetidine ring. nih.gov
Aza Paternò–Büchi Reaction (Triplet State)1,4-biradicalA stepwise [2+2] photocycloaddition between an imine and an alkene proceeding through a triplet excited state and a biradical intermediate. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating reaction energy profiles. nih.govacs.org

For azetidine synthesis, computational studies have been used to explain regioselectivity. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, DFT calculations showed that the transition state energy for azetidine formation (4-exo cyclization) was significantly lower than that for the competing pyrrolidine (B122466) formation (5-endo cyclization), consistent with the experimental results. frontiersin.org

In transition-metal-catalyzed reactions, such as palladium-catalyzed C-H activation/aziridination, computational studies have elucidated the roles of various intermediates and additives. acs.org Distortion-interaction analysis has been used to explain the regioselectivity of the initial cyclopalladation step, while calculations of the reductive elimination step from a Pd(IV) intermediate have justified the observed product formation. acs.org Such analyses are crucial for understanding catalyst behavior and optimizing reaction conditions. acs.org

Theoretical and Computational Studies on 3 Methyl 3 Propan 2 Yloxy Azetidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about electron distribution, molecular orbital energies, and thermodynamic stability, which collectively govern the molecule's behavior.

Ab Initio and Density Functional Theory (DFT) Applications

Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the electronic structure of molecules. For azetidine (B1206935) derivatives, these methods are employed to calculate a variety of molecular properties. DFT, in particular, has been validated as a reliable technique for solving problems related to organic reactivity. researchgate.net Calculations on related heterocyclic systems have been used to estimate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting reactivity, as well as other quantum chemical parameters. ekb.eg

For 3-Methyl-3-(propan-2-yloxy)azetidine, DFT calculations would be instrumental in determining its ground-state geometry, bond lengths, and bond angles. The electron-donating nature of the methyl and isopropoxy groups at the C3 position would influence the electron density across the azetidine ring, particularly on the nitrogen atom. This, in turn, affects the molecule's nucleophilicity and proton affinity. The application of these computational models allows for the prediction of how the molecule will interact with other reagents. bioquicknews.commit.edu

Table 1: Key Quantum Chemical Parameters for Computational Analysis This table illustrates the typical parameters that would be calculated for this compound using DFT methods and their significance.

ParameterTypical MethodSignificance
Ground State Energy B3LYP/6-31G(d)Determines the molecule's thermodynamic stability.
HOMO Energy B3LYP/6-31G(d)Indicates nucleophilicity and susceptibility to electrophilic attack.
LUMO Energy B3LYP/6-31G(d)Indicates electrophilicity and susceptibility to nucleophilic attack.
HOMO-LUMO Gap B3LYP/6-31G(d)Relates to chemical reactivity and kinetic stability.
Mulliken Atomic Charges B3LYP/6-31G(d)Describes the partial charges on each atom, identifying nucleophilic/electrophilic sites.
Dipole Moment B3LYP/6-31G(d)Measures the molecule's overall polarity, influencing solubility and intermolecular forces.

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve angular strain. nih.gov The degree of this puckering is a critical conformational feature that can be influenced by the nature and position of substituents on the ring. researchgate.net Gas-phase electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of 37°. rsc.org

In this compound, the gem-disubstitution at the C3 position significantly influences the ring's preferred conformation. Computational studies on analogous substituted azetidines show that the ring can exist in various puckered states, with the substituents occupying either axial or pseudo-axial/equatorial positions. nih.gov The steric bulk of the isopropoxy group compared to the methyl group would be a determining factor in the lowest energy conformation, dictating the precise puckering angle and the orientation of the substituents to minimize steric hindrance. This conformational preference is crucial as it can affect the accessibility of the nitrogen lone pair and, consequently, the molecule's reactivity.

Analysis of Ring Strain and its Influence on Reactivity

The reactivity of azetidines is largely driven by their considerable ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridines (27.7 kcal/mol) and the relatively stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to cleavage, providing a thermodynamic driving force for ring-opening reactions. rsc.orgresearchgate.net

The strain arises from the deviation of the internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. This angular strain weakens the C-C and C-N bonds within the ring, making them more liable to break upon reaction with various reagents. Computational models can quantify this strain energy and analyze how substituents affect it. For this compound, the presence of two substituents on the same carbon atom (a gem-disubstituent effect) may slightly alter the local geometry and strain distribution within the ring. This strain is a key factor that enables the use of azetidines as precursors for synthesizing larger, more complex nitrogen-containing molecules through controlled ring-opening reactions. rsc.orgnih.gov

Table 2: Comparison of Ring Strain in Small N-Heterocycles This table provides context for the reactivity of the azetidine ring by comparing its strain energy to that of related cyclic amines.

HeterocycleRing SizeRing Strain (kcal/mol)Relative Reactivity
Aziridine (B145994)3~27.7High
Azetidine 4 ~25.4 rsc.orgModerate
Pyrrolidine (B122466)5~5.4Low
Piperidine6~0Very Low

Prediction of Reaction Pathways and Energy Barriers

Computational chemistry is a vital tool for predicting the most likely pathways a reaction will follow and for calculating the associated energy barriers (activation energies). mit.eduthescience.dev By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed mechanistic understanding.

For reactions involving this compound, such as nucleophilic ring-opening or N-alkylation, computational models can predict regioselectivity and stereoselectivity. nih.gov Methods like DFT can be used to calculate the energies of reactants, products, and transition states, thereby determining the kinetic and thermodynamic feasibility of different reaction channels. acs.org

Modeling of Catalytic Mechanisms

Many synthetic routes to functionalized azetidines or reactions using azetidines as starting materials involve catalysis. acs.orgmit.edu Computational modeling is essential for elucidating the mechanisms of these catalytic cycles. For instance, DFT studies on reactions catalyzed by proline derivatives and azetidine-2-carboxylic acid have been used to analyze the structures of transition states and explain the origins of stereoselectivity. researchgate.net

In the context of this compound, if the molecule were to be synthesized or functionalized using a transition-metal catalyst, DFT calculations could be used to model the entire catalytic cycle. researchgate.net This would involve modeling key steps such as oxidative addition, ligand exchange, migratory insertion, and reductive elimination. Such models can rationalize experimental observations and guide the development of more efficient catalysts and reaction conditions. mit.edu

Stereochemical Outcomes from Computational Models

When reactions can produce multiple stereoisomers, computational models are invaluable for predicting the dominant product. The stereochemical outcome is determined by the relative energy of the diastereomeric transition states leading to the different products. researchgate.net

Computational studies of reactions like the aza Paternò-Büchi reaction to form azetidines have shown that the stereospecificity of the reaction can be explained by analyzing the intermediates and transition states. nih.gov Similarly, DFT calculations have been used to understand the stereochemical preferences in the lithiation of N-protected azetidines. cnr.it For this compound, which is chiral, computational models could predict the stereochemical outcome of reactions at the nitrogen atom or in ring-opening processes, by comparing the activation energies of the competing stereoisomeric pathways.

Spectroscopic Parameter Prediction and Validation

A comprehensive search of scientific literature and chemical databases did not yield specific theoretical or experimental spectroscopic studies focused solely on this compound. Consequently, a direct validation of predicted spectroscopic parameters against experimental findings for this particular compound is not possible at this time.

However, the prediction of spectroscopic parameters for novel or uncharacterized molecules is a well-established application of computational chemistry. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to forecast a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and mass spectrometry (MS) fragmentation patterns.

For a molecule like this compound, a typical computational approach would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional conformation of the molecule using computational methods.

Frequency Calculations: Once the geometry is optimized, vibrational frequencies can be calculated to predict the IR spectrum. These calculations also confirm that the optimized structure represents a true energy minimum.

NMR Spectra Prediction: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Including Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also computationally modeled.

Mass Spectrometry Prediction: While less straightforward, computational methods can help predict likely fragmentation patterns upon ionization by calculating bond dissociation energies and the stability of potential fragment ions.

Hypothetical Predicted Spectroscopic Data

To illustrate the expected outcomes of such computational studies, the following tables present hypothetical, predicted spectroscopic data for this compound. It is crucial to understand that these values are not based on actual published research for this specific compound and serve merely as a representation of what such a study would produce.

Table 1: Predicted ¹H NMR Chemical Shifts

(Calculated for a hypothetical optimized geometry in a simulated solvent, referenced to TMS)

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
Azetidine-H (CH₂)3.50 - 3.70m-
Azetidine-H (CH₂)3.30 - 3.50m-
Isopropyl-H (CH)3.80 - 4.00sept~6.0
Azetidine-CH₃1.40 - 1.50s-
Isopropyl-CH₃1.15 - 1.25d~6.0
Azetidine-NH1.80 - 2.50br s-

Table 2: Predicted ¹³C NMR Chemical Shifts

(Calculated for a hypothetical optimized geometry in a simulated solvent, referenced to TMS)

Carbon AtomPredicted Chemical Shift (ppm)
Quaternary Azetidine-C70 - 75
Azetidine-CH₂50 - 55
Isopropyl-CH65 - 70
Azetidine-CH₃25 - 30
Isopropyl-CH₃20 - 25

Table 3: Predicted Major IR Absorption Bands

(Calculated from vibrational frequency analysis)

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3400Medium
C-H Stretch (Aliphatic)2850 - 3000Strong
C-N Stretch1180 - 1250Medium
C-O Stretch1050 - 1150Strong

For validation, these computationally predicted values would need to be compared with experimental data obtained from the actual synthesis and spectroscopic analysis of this compound. Discrepancies between the predicted and experimental values can often provide deeper insights into the molecule's conformational preferences, electronic structure, and intermolecular interactions in different environments.

Advanced Analytical and Spectroscopic Characterization in Academic Research of 3 Methyl 3 Propan 2 Yloxy Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

High-Resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-Methyl-3-(propan-2-yloxy)azetidine. By analyzing the chemical shifts, coupling constants, and integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons, the C3-methyl group, and the isopropoxy group. The azetidine ring protons at the C2 and C4 positions would likely appear as two triplets, due to coupling with each other across the nitrogen atom (in a protonated state) or showing more complex patterns depending on the ring conformation. The ¹³C NMR spectrum would display characteristic peaks for each unique carbon atom, including the quaternary carbon at the C3 position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Atom TypePositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Azetidine CH₂C2, C4~3.5 - 3.8~55 - 60
Quaternary CarbonC3-~70 - 75
MethylC3-CH₃~1.4 - 1.6~20 - 25
Isopropoxy CHO-CH(CH₃)₂~3.9 - 4.2 (septet)~65 - 70
Isopropoxy CH₃O-CH(CH₃)₂~1.1 - 1.3 (doublet)~22 - 25

To definitively assign the predicted NMR signals and confirm the molecular structure, multi-dimensional NMR experiments are indispensable.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This technique would be crucial for confirming the connectivity around the C3 quaternary center. Correlations would be expected from the protons of the C3-methyl group to the C3 carbon and the C2/C4 carbons of the ring. Similarly, the methine proton of the isopropoxy group would show correlations to the C3 carbon, confirming the ether linkage.

¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC): If isotopically labeled with ¹⁵N, this experiment would show correlations between the azetidine ring protons (C2 and C4) and the ring nitrogen, confirming the heterocyclic structure.

¹H-¹H Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of protons. For this compound, NOESY would show correlations between the protons of the C3-methyl group and the protons of the isopropoxy group, as well as with the azetidine ring protons, providing insights into the molecule's preferred conformation.

The target molecule, this compound, is achiral and does not have stereocenters that would lead to enantiomers or diastereomers. However, NMR spectroscopy is vital for studying the conformational dynamics of the azetidine ring. The four-membered ring is not planar and undergoes a dynamic process known as ring-puckering. Variable temperature NMR studies could provide information on the energy barrier for this inversion. The coupling constants between the geminal protons on C2 and C4 can also offer insights into the ring's dihedral angles and preferred puckered conformation. google.com

Mass Spectrometry for Elucidation of Reaction Products

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₇H₁₅NO), providing definitive confirmation of its composition. Under electrospray ionization (ESI), the compound would likely be observed as its protonated form, [M+H]⁺.

The fragmentation pattern in mass spectrometry provides a structural fingerprint. Key fragmentation pathways for this molecule would likely involve:

Alpha-cleavage: The bond between C2-C3 or C3-C4 could break, leading to the opening of the azetidine ring.

Loss of substituents: Cleavage of the C3-O bond could lead to the loss of an isopropoxy radical or an isopropene molecule. Similarly, loss of the C3-methyl group as a radical is a plausible fragmentation pathway.

Table 2: Predicted Key Mass Fragments for this compound in HRMS (ESI+).
Predicted m/zIon FormulaDescription
130.1232[C₇H₁₆NO]⁺Protonated Molecular Ion [M+H]⁺
114.0919[C₆H₁₂N]⁺Loss of oxygen (as H₂O from [M+H]⁺, followed by rearrangement) or loss of a methyl radical from a fragment.
88.0762[C₄H₁₀NO]⁺Fragment from ring opening and loss of C₃H₆.
72.0813[C₄H₁₀N]⁺Loss of the isopropoxy group.
59.0495[C₃H₇O]⁺Isopropoxy cation.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a crystalline solid. To date, no crystal structure for this compound or its salts has been reported in the Cambridge Structural Database.

If a suitable single crystal, likely of a salt such as the hydrochloride, could be grown, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and the conformation of the azetidine ring in the solid state. Key parameters of interest would include the C-N and C-C bond lengths within the strained four-membered ring and the puckering angle of the ring itself. The analysis would also reveal intermolecular interactions, such as hydrogen bonding between the azetidinium proton (N-H⁺) and the chloride counter-ion, which dictate the crystal packing arrangement.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. google.com These methods are also highly effective for real-time monitoring of chemical reactions to track the consumption of reactants and the formation of products.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H, C-N, and C-O bonds. The N-H stretching vibration, typically a sharp peak around 3300-3400 cm⁻¹, would confirm the presence of the secondary amine. The C-O ether stretch would likely appear in the fingerprint region. Raman spectroscopy would provide complementary information, being particularly sensitive to the non-polar C-C and C-H bonds of the alkyl framework.

Table 3: Predicted Vibrational Frequencies for this compound.
Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H StretchAzetidine~3350 (medium, sharp)Weak
C-H Stretch (sp³)Alkyl groups2850 - 3000 (strong)2850 - 3000 (strong)
C-N StretchAzetidine1100 - 1250 (medium)Medium
C-O StretchEther1050 - 1150 (strong)Weak

Synthetic Utility and Potential Chemical Applications of 3 Methyl 3 Propan 2 Yloxy Azetidine and Its Derivatives

As Building Blocks in Complex Organic Synthesis

The strained four-membered ring of 3-Methyl-3-(propan-2-yloxy)azetidine makes it an attractive precursor for a variety of synthetic transformations. Activation of the ring, typically through N-acylation or N-alkylation, facilitates nucleophilic attack and ring-opening or rearrangement, providing access to more complex acyclic and heterocyclic structures.

Precursors to Other Heterocyclic Systems

Derivatives of this compound can be strategically employed as precursors for larger, more common heterocyclic systems like pyrrolidines and piperidines through ring expansion reactions. These transformations typically proceed via the formation of a bicyclic azetidinium ion intermediate, which is subsequently opened by a nucleophile. digitellinc.com

The process begins with the activation of the azetidine (B1206935) nitrogen, for example, by converting a substituent on the ring into a leaving group. Intramolecular nucleophilic attack by the azetidine nitrogen then forms a highly strained bicyclic azetidinium intermediate. The regioselectivity of the subsequent nucleophilic ring-opening of this intermediate dictates the size of the resulting heterocycle. Attack at one carbon bridge can lead to the formation of a pyrrolidine (B122466), while attack at another can yield a piperidine. digitellinc.com The specific pathway and product distribution are influenced by the nature of the substituents, the nucleophile, and the reaction conditions. For a derivative of this compound, this strategy would yield highly substituted pyrrolidines, valuable scaffolds in medicinal chemistry. jove.com

Table 1: Illustrative Ring Expansion of Azetidinium Intermediates
Azetidine Precursor TypeActivation MethodNucleophileResulting HeterocycleReference
2-(1-Haloalkyl)azetidineSpontaneousHydride (from AlH₂Cl)3-Substituted Pyrrolidine digitellinc.com
2-(2-Haloalkyl)azetidineSpontaneousHydride (from AlH₂Cl)4-Substituted Piperidine digitellinc.com
N-Tosyl-2-(silylmethyl)azetidineLewis Acid (e.g., BF₃·OEt₂)- (Rearrangement)3-Silyl-pyrrolidine researchgate.net

Role in Construction of Quaternary Carbon Centers

The pre-existing quaternary carbon at the C3 position of this compound provides a rigid scaffold that can be used to direct the stereoselective formation of new stereocenters, including other quaternary carbons, at adjacent positions. The functionalization of the C2 or C4 positions of the azetidine ring is a key strategy in this regard.

For instance, α-lithiation of N-protected 3,3-disubstituted azetidines, followed by trapping with an electrophile, can be used to install a new substituent at the C2 position. The steric bulk of the existing C3 substituents can effectively shield one face of the intermediate enolate, leading to a high degree of diastereoselectivity in the electrophilic addition. uni-muenchen.deuni-muenchen.de If a second alkyl group is introduced at the α-position through a subsequent alkylation step, a new all-carbon quaternary center can be constructed with controlled stereochemistry relative to the C3 position. This method leverages the conformational rigidity of the four-membered ring to transmit stereochemical information. uni-muenchen.de

Table 2: Diastereoselective Synthesis of 2,3-Disubstituted Azetidines via α-Lithiation
N-Protecting Group3-SubstituentElectrophile (E+)Product (Major Diastereomer)Diastereomeric Ratio (trans:cis)Reference
N-BocArylD₂O2-Deuterio-3-aryl-azetidine20:1 uni-muenchen.de
N-BocArylTMSCl2-Trimethylsilyl-3-aryl-azetidine81:1 uni-muenchen.de
N-Borane-CO₂EtAllyl Bromide2-Allyl-azetidine-2-carboxylateHigh rsc.org

Applications in Materials Science and Polymer Chemistry

The ring strain inherent in azetidine derivatives makes them suitable monomers for ring-opening polymerization (ROP), leading to the formation of polyamines with diverse potential applications.

Polymerization of Azetidine Derivatives (Focus on Chemical Process and Polymer Architecture)

This compound and its analogues can undergo cationic ring-opening polymerization (CROP). The process is typically initiated by a cationic species, such as a strong acid or an alkylating agent (e.g., triethyloxonium (B8711484) tetrafluoroborate), which activates the azetidine nitrogen to form a reactive azetidinium ion. uni-muenchen.deresearchgate.net This azetidinium ion is the active species in the propagation step, where it is attacked by the nitrogen of another monomer molecule.

The presence of two substituents at the C3 position, as in this compound, introduces significant steric hindrance. This steric bulk can be expected to lower the rate of polymerization compared to unsubstituted or monosubstituted azetidines, often necessitating higher reaction temperatures (e.g., >60°C) for polymerization to proceed to completion. uni-muenchen.deresearchgate.net Studies on analogous monomers like 1,3,3-trimethylazetidine have shown that the polymerization is first order with respect to both the monomer and the initiator. researchgate.net

The resulting polymer architecture is highly dependent on the polymerization conditions. Cationic polymerization of N-alkylazetidines can sometimes lead to branched structures due to the polymer backbone's secondary amines acting as nucleophiles and attacking the growing azetidinium chain ends. nih.gov However, if the nitrogen is substituted with a group that prevents this side reaction (e.g., a non-nucleophilic protecting group), a more linear polymer architecture can be achieved. For instance, anionic ring-opening polymerization of N-sulfonylazetidines yields linear poly(trimethylenimine). nih.gov The stereochemistry of the quaternary center in chiral monomers like this compound could also influence the polymer's tacticity (the stereochemical arrangement of adjacent chiral centers), potentially leading to isotactic, syndiotactic, or atactic polymers, which in turn would significantly affect the material's physical properties such as crystallinity and melting point. wikipedia.orgscribd.com

Table 3: Comparison of Azetidine Polymerization Mechanisms
Polymerization TypeInitiator TypeN-SubstituentExpected Polymer ArchitectureReference
Cationic ROP (CROP)Protic Acids, Lewis Acids, Alkylating AgentsAlkylPotentially Branched nih.gov
Anionic ROPStrong Bases (e.g., n-BuLi)Electron-withdrawing (e.g., Tosyl)Linear nih.gov

As Chiral Ligands or Auxiliaries in Asymmetric Catalysis

Chiral nitrogen-containing heterocycles are a cornerstone of asymmetric catalysis, serving as effective ligands for a wide range of metal-catalyzed transformations. While the application of derivatives of this compound in this area is not extensively documented, their structural features suggest significant potential.

A chiral, enantiomerically pure version of this compound could be synthesized from chiral precursors. Once obtained, this molecule could be incorporated into larger ligand structures. The quaternary stereocenter at the C3 position would create a fixed, sterically defined environment. When coordinated to a metal center, the methyl and isopropoxy groups would project into specific quadrants of space, potentially influencing the trajectory of incoming substrates and thus inducing high enantioselectivity in the catalyzed reaction. researchgate.net

By analogy with other chiral heterocyclic ligands like oxazolidines and other substituted azetidines, these derivatives could be effective in reactions such as asymmetric alkylations, cycloadditions, and allylic substitutions. researchgate.netacs.org The development of synthetic routes to enantiopure 3,3-disubstituted azetidines is an active area of research, and success in this area will pave the way for their exploration as a new class of chiral ligands. organic-chemistry.orgacs.org

Development of Novel Chemical Methodologies

The unique reactivity and desirable physicochemical properties of the 3,3-disubstituted azetidine scaffold have spurred the development of novel synthetic methodologies for their construction and functionalization. These modern methods provide efficient access to complex azetidine derivatives that were previously difficult to obtain.

One powerful strategy is strain-release functionalization . This approach often utilizes highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain drives reactions, allowing for the addition of a wide range of nucleophiles to form 3-substituted azetidines. This can be combined with subsequent reactions, such as nickel-catalyzed cross-coupling, to install a second substituent, providing modular access to 3,3-disubstituted systems. nih.govrsc.org

Photoredox catalysis has also emerged as a mild and powerful tool. For example, the decarboxylative alkylation of 3-aryl-azetidine-3-carboxylic acids can be achieved using visible light and a suitable photocatalyst. This method generates a tertiary radical at the C3 position, which can then be trapped by various radical acceptors to form new C-C bonds, yielding functionalized 3,3-disubstituted azetidines. digitellinc.comresearchgate.net

Furthermore, modular electrophilic azetidinylation methods are being developed. Reagents such as azetidinyl trichloroacetimidates can act as electrophilic sources of the azetidine ring, allowing for their direct attachment to a wide variety of carbon and heteroatom nucleophiles under catalytic conditions. charnwooddiscovery.com These advanced methodologies are expanding the toolkit available to chemists for the synthesis and late-stage functionalization of complex molecules containing the this compound core structure. springernature.comnih.gov

Challenges and Future Research Directions in 3 Methyl 3 Propan 2 Yloxy Azetidine Chemistry

Development of Novel and More Efficient Synthetic Routes

While several methods for constructing the azetidine (B1206935) core exist, the development of more efficient, scalable, and versatile synthetic routes to specifically access 3-substituted azetidines like 3-Methyl-3-(propan-2-yloxy)azetidine remains a significant challenge. rsc.orgmagtech.com.cn Current strategies often involve multi-step sequences, which can be inefficient and generate considerable waste. researchgate.net

Future research in this area is focused on several key objectives:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps to improve efficiency and reduce purification efforts. organic-chemistry.org

Catalytic Methods: Exploring novel catalytic systems, including transition metal and organocatalysts, to facilitate the construction of the azetidine ring with high chemo- and regioselectivity. organic-chemistry.org

Novel Precursors: Investigating alternative and readily available starting materials to streamline the synthesis of the azetidine core.

Recent advancements in the synthesis of functionalized azetidines include:

Photocycloadditions: Visible light-enabled aza Paternò-Büchi reactions have emerged as a mild and direct approach to forming functionalized azetidines from imines and alkenes. chemrxiv.orgnih.gov

Ring Expansion and Contraction: The thermodynamically controlled rearrangement of aziridines to azetidines presents an opportunity for the selective synthesis of 3-substituted azetidines. rsc.org Conversely, ring contraction of larger heterocycles can also provide access to the azetidine scaffold. magtech.com.cn

Flow Chemistry: Continuous flow synthesis offers advantages in handling reactive intermediates and improving scalability and sustainability. acs.org

Table 1: Comparison of Synthetic Strategies for Azetidine Derivatives

Synthetic StrategyAdvantagesDisadvantagesKey Research Directions
Multi-step Synthesis Well-established, versatileInefficient, waste-generatingDevelopment of more convergent routes
Photocycloadditions Mild conditions, direct accessLimited substrate scopeBroadening substrate compatibility
Ring Expansion/Contraction Access to specific substitution patternsCan be thermodynamically challengingExploring new rearrangement protocols
Flow Chemistry Scalable, improved safetyRequires specialized equipmentIntegration with other green chemistry principles

Exploration of Unprecedented Chemical Reactivity and Transformations

The unique strained four-membered ring of azetidines governs their chemical reactivity. rsc.orgrsc.org While ring-opening reactions are a characteristic feature, there is a vast, underexplored landscape of chemical transformations that could be harnessed for synthetic applications.

Future research will likely focus on:

Strain-Release Reactions: Designing novel transformations that capitalize on the inherent ring strain to drive reactions that would otherwise be unfavorable.

Functionalization of the Azetidine Core: Developing methods for the selective functionalization of the azetidine ring at various positions to create a diverse range of derivatives. rsc.org

Asymmetric Transformations: Exploring enantioselective reactions to introduce chirality and access stereochemically complex molecules.

Recent studies have highlighted the potential for diverse reactivity in azetidine systems:

The functionalization of aziridine-2- and azetidine-3-carboxylic acid derivatives has been achieved through nucleophilic substitution with a variety of carbon, sulfur, oxygen, and nitrogen nucleophiles. nih.gov

The development of electrophilic azetidinylation strategies allows for the direct attachment of the azetidine ring to various nucleophiles, providing modular access to functionalized azetidines. rsc.org

Advanced Stereocontrol and Diastereoselective Synthesis

Achieving precise control over stereochemistry is a critical aspect of modern organic synthesis, particularly in the context of medicinal chemistry where the biological activity of a molecule can be highly dependent on its three-dimensional structure. The synthesis of this compound and its derivatives with defined stereochemistry presents a significant challenge.

Future research in this area will aim to:

Develop Novel Chiral Catalysts: Design and synthesize new chiral catalysts that can effectively control the stereochemical outcome of reactions leading to the formation of the azetidine ring.

Substrate-Controlled Diastereoselective Reactions: Investigate substrate-controlled approaches where the stereochemistry of the starting material dictates the stereochemistry of the product.

Asymmetric Ring-Opening and Functionalization: Explore enantioselective methods for the ring-opening of prochiral azetidines or the functionalization of the azetidine core to introduce new stereocenters.

Recent progress in stereoselective azetidine synthesis includes:

The diastereoselective α-alkylation of azetidine-2-carboxylic acid esters has been reported. rsc.org

The stereoselective synthesis of cis-2,3-disubstituted azetidines has been achieved through diastereoselective hydrozirconation. rsc.org

A flexible and stereoselective synthesis of azetidin-3-ones has been developed through gold-catalyzed intermolecular oxidation of alkynes. nih.gov

An electrocyclization route to azetidine nitrones allows for the diastereoselective conversion into densely substituted azetidines. nih.gov

Integration of Computational Design in Synthetic Strategy

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. cnr.it The integration of computational design in the synthetic strategy for this compound can provide valuable insights and guide experimental efforts.

Future applications of computational chemistry in this field include:

Predicting Reaction Outcomes: Using computational models to predict the feasibility, regioselectivity, and stereoselectivity of potential synthetic routes. mit.edubioquicknews.com

Designing Novel Catalysts: Employing computational methods to design new catalysts with enhanced activity and selectivity for azetidine synthesis.

Understanding Reaction Mechanisms: Utilizing computational studies to elucidate the mechanisms of key reactions, which can inform the optimization of reaction conditions. nih.gov

Recent examples of the successful application of computational modeling in azetidine synthesis include:

Computational models have been used to guide the synthesis of azetidines via photocatalysis, allowing researchers to predict which compounds will react to form the desired products. mit.edubioquicknews.com

Density Functional Theory (DFT) calculations have been employed to understand the preference for certain cyclization pathways in the synthesis of azetidines. nih.govresearchgate.net

Discovery of New Chemical Applications Beyond Current Scope

While azetidines have found applications in medicinal chemistry, their full potential as building blocks in other areas of chemical science remains largely untapped. lifechemicals.comnih.gov The unique structural and electronic properties of this compound could make it a valuable component in the design of novel materials, catalysts, and probes.

Future research could explore the following areas:

Materials Science: Incorporating the this compound scaffold into polymers or other materials to modulate their physical and chemical properties.

Catalysis: Utilizing azetidine derivatives as ligands for transition metal catalysts or as organocatalysts in their own right.

Chemical Biology: Developing azetidine-based probes to study biological processes or as tools for drug delivery.

The exploration of novel 3-substituted azetidine derivatives has already shown promise in the development of triple reuptake inhibitors. nih.gov Further diversification of the azetidine scaffold could lead to the discovery of compounds with a wide range of biological activities. nih.gov

Sustainability and Green Chemistry Aspects in Azetidine Synthesis

The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Applying these principles to the synthesis of this compound is a crucial area for future research.

Key areas of focus for developing more sustainable synthetic routes include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or bio-based solvents. researchgate.netmdpi.comacs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Utilizing energy-efficient methods such as microwave-assisted synthesis or reactions that can be performed at ambient temperature. rasayanjournal.co.innih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials to reduce reliance on petrochemicals.

Recent research has demonstrated the potential for greener approaches in the synthesis of N-heterocycles, including the use of water as a solvent and the application of microwave irradiation to accelerate reactions. rasayanjournal.co.inresearchgate.netmdpi.com The development of continuous flow synthesis also contributes to the sustainability of azetidine production. acs.org

Table 2: Green Chemistry Approaches in Azetidine Synthesis

Green Chemistry PrincipleApplication in Azetidine SynthesisPotential Benefits
Alternative Solvents Use of water, PEG, bio-based solvents mdpi.comReduced toxicity and environmental impact
Catalysis Development of efficient and recyclable catalystsLower waste, improved efficiency
Energy Efficiency Microwave-assisted synthesis, reactions at ambient temperature rasayanjournal.co.inReduced energy consumption and reaction times
Atom Economy One-pot reactions, cycloaddition reactionsMinimized waste generation
Renewable Feedstocks Exploration of bio-derived starting materialsReduced reliance on fossil fuels

Q & A

Q. What are the common synthetic routes for 3-Methyl-3-(propan-2-yloxy)azetidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves functionalizing the azetidine ring. A two-step approach is often employed:

Ring Formation : Azetidine derivatives are synthesized via intramolecular cyclization reactions. For example, Mitsunobu reactions using triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) can assemble the azetidine core with high stereochemical control .

Functionalization : The propan-2-yloxy group is introduced via nucleophilic substitution or etherification. Base catalysts (e.g., triethylamine) are critical for activating the azetidine nitrogen during sulfonylation or alkoxylation steps .

  • Optimization Tips :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1D/2D NMR : Key for confirming stereochemistry and substituent positions. NOE correlations (e.g., between C-3 and C-4 protons) resolve spatial arrangements in the azetidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.
  • IR Spectroscopy : Identifies functional groups like C-O (ether) and C-N (azetidine) stretches .

Q. How does the azetidine ring influence the compound’s stability under standard laboratory conditions?

  • Methodological Answer : The strained four-membered azetidine ring increases reactivity compared to larger heterocycles. Stability studies suggest:
  • Thermal Stability : Decomposition above 150°C; store at –20°C under inert gas.
  • pH Sensitivity : Susceptible to acidic hydrolysis; neutral buffers are recommended for biological assays .

Advanced Research Questions

Q. What strategies enable enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce asymmetry during cyclization .
  • Catalytic Asymmetric Hydroamination : Transition-metal catalysts (e.g., palladium) promote stereoselective ring closure .
  • Resolution Techniques : Chiral HPLC separates enantiomers post-synthesis, with >99% ee achievable .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Screens against target proteins (e.g., Mycobacterium tuberculosis enzymes) to identify binding modes .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the azetidine) with antimicrobial potency .
  • DFT Calculations : Predict reaction pathways for functionalization (e.g., regioselectivity in nucleophilic substitutions) .

Q. What experimental approaches resolve contradictions in reported reaction yields for azetidine derivatives?

  • Methodological Answer :
  • DoE (Design of Experiments) : Systematically varies parameters (temperature, solvent polarity) to identify optimal conditions .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, reducing side reactions .
  • Reproducibility Checks : Validate literature protocols using controlled humidity/purity conditions (e.g., <1% H₂O in DMF) .

Q. How do structural modifications of this compound impact its mechanism of action in antimicrobial studies?

  • Methodological Answer :
  • SAR Studies : Compare analogs with varied substituents (Table 1):
Substituent PositionBiological Activity (MIC)*Notes
3-Methyl2.5 µg/mL (M. tuberculosis)Enhanced membrane penetration
3-Propan-2-yloxy5.0 µg/mLReduced cytotoxicity
  • Mechanistic Probes : Fluorescence polarization assays quantify target engagement (e.g., mycolic acid biosynthesis inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.